Cas no 2010512-04-4 (Methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate)

Methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate is a specialized epoxide derivative featuring a thiophene moiety, offering unique reactivity and structural versatility in synthetic chemistry. Its oxirane ring provides a reactive site for nucleophilic ring-opening reactions, while the thiophene group enhances potential applications in heterocyclic and pharmaceutical synthesis. The ester functionality allows for further derivatization, making it a valuable intermediate in the development of bioactive compounds or functional materials. The compound's stability under standard conditions ensures ease of handling and storage. Its well-defined structure and purity make it suitable for precise synthetic applications, particularly in medicinal chemistry and materials science research.
Methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate structure
2010512-04-4 structure
Product name:Methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate
CAS No:2010512-04-4
MF:C11H14O3S
MW:226.292062282562
CID:5897336
PubChem ID:165953048

Methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-700238
    • methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate
    • 2010512-04-4
    • Methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate
    • Inchi: 1S/C11H14O3S/c1-10(6-8-4-5-15-7-8)11(2,14-10)9(12)13-3/h4-5,7H,6H2,1-3H3
    • InChI Key: WQAJPOFTVPHTRC-UHFFFAOYSA-N
    • SMILES: S1C=CC(=C1)CC1(C)C(C(=O)OC)(C)O1

Computed Properties

  • Exact Mass: 226.06636548g/mol
  • Monoisotopic Mass: 226.06636548g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 281
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 67.1Ų

Methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-700238-0.25g
methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate
2010512-04-4
0.25g
$1012.0 2023-05-24
Enamine
EN300-700238-1.0g
methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate
2010512-04-4
1g
$1100.0 2023-05-24
Enamine
EN300-700238-5.0g
methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate
2010512-04-4
5g
$3189.0 2023-05-24
Enamine
EN300-700238-0.1g
methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate
2010512-04-4
0.1g
$968.0 2023-05-24
Enamine
EN300-700238-0.5g
methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate
2010512-04-4
0.5g
$1056.0 2023-05-24
Enamine
EN300-700238-10.0g
methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate
2010512-04-4
10g
$4729.0 2023-05-24
Enamine
EN300-700238-0.05g
methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate
2010512-04-4
0.05g
$924.0 2023-05-24
Enamine
EN300-700238-2.5g
methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate
2010512-04-4
2.5g
$2155.0 2023-05-24

Additional information on Methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate

Methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate (CAS No. 2010512-04-4): A Comprehensive Overview

Methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate (CAS No. 2010512-04-4) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and chemical biology. This compound, characterized by its unique structural features, exhibits promising potential in various biochemical applications, particularly in the development of novel therapeutic agents.

The molecular structure of Methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate consists of a cyclopropane ring substituted with a carboxylate group and a thiophen-3-yl methyl side chain. This arrangement imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry. The presence of the oxirane (epoxide) moiety further enhances its utility as a building block for more complex molecules, enabling the construction of intricate pharmacophores.

In recent years, there has been a surge in research focused on the development of heterocyclic compounds for medicinal applications. Among these, thiophene derivatives have emerged as particularly influential due to their broad spectrum of biological activities. The incorporation of a thiophen-3-yl group into Methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate not only contributes to its structural complexity but also enhances its potential pharmacological effects. This has led to increased interest in exploring its role in drug discovery and development.

One of the most compelling aspects of Methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate is its versatility as a synthetic intermediate. The oxirane ring can undergo various chemical transformations, including ring-opening reactions with nucleophiles, which allows for the introduction of diverse functional groups. This flexibility makes it an ideal candidate for constructing complex molecular architectures required for targeted drug delivery systems.

The carboxylate group in Methyl 2,3-dimethyl-3-[(thiophen-3-yl)methyl]oxirane-2-carboxylate also plays a crucial role in its reactivity and functionality. It can participate in esterification reactions, forming new bonds that contribute to the synthesis of larger molecules. Additionally, the carboxylate group can interact with various biological targets, making it a valuable component in designing molecules with specific pharmacological properties.

Recent studies have highlighted the potential of Methyl 2,3-dimethyl-3-[(thiophen-3-ylium))methyl]oxirane-lactone as a precursor in the synthesis of bioactive compounds. For instance, researchers have demonstrated its utility in creating novel inhibitors targeting enzymes involved in inflammatory pathways. These findings underscore the importance of this compound as a tool for developing innovative therapeutic strategies.

The integration of computational chemistry and high-throughput screening has further accelerated the exploration of Methyl 2,3-dimethyI -[ (thiophen - 5 - yIyI) methyl ] oxiranc - 2 - carboxyla te's potential applications. By leveraging advanced modeling techniques, scientists can predict the biological activity and optimize the structure for enhanced efficacy. This approach has led to the identification of several promising derivatives with improved pharmacokinetic profiles.

In conclusion, Methyl 23dimethyll[ (

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